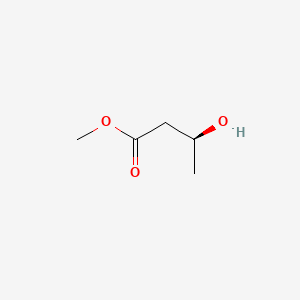

(S)-Methyl 3-hydroxybutanoate

Descripción

The exact mass of the compound Methyl (S)-(+)-3-hydroxybutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)3-5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLDJEAVRNAEBW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53562-86-0 | |

| Record name | Methyl (+)-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53562-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxybutyrate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053562860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (S)-3-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXYBUTYRATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10281A5AH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Methyl 3-hydroxybutanoate physical properties and safety data

An In-depth Technical Guide on the Physical Properties and Safety of (S)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and safety data for this compound (CAS No: 53562-86-0). This compound is a chiral compound frequently utilized as a building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its fruity aroma also lends to its use as a flavor and fragrance ingredient.[1][2] This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering clearly presented data, experimental methodologies, and safety information to ensure its proper and safe handling.

Physicochemical Identification

| Identifier | Value |

| IUPAC Name | methyl (3S)-3-hydroxybutanoate[3] |

| Synonyms | (S)-Methyl 3-hydroxybutyrate, Methyl (S)-(+)-3-hydroxybutyrate, (S)-(+)-3-Hydroxybutyric acid methyl ester[3][4][5] |

| CAS Number | 53562-86-0[1][3] |

| Molecular Formula | C5H10O3[3] |

| Molecular Weight | 118.13 g/mol [3] |

| Chemical Structure | C--INVALID-LINK--CC(OC)=O |

| Appearance | Colorless to light yellow, clear liquid with a fruity aroma.[5][6][7][8] |

Physical Properties

The physical properties of this compound are summarized in the table below. These parameters are crucial for its application in various experimental and industrial settings.

| Property | Value | Conditions |

| Boiling Point | 56-58 °C | at 11 mmHg[3] |

| 63 °C | at 10 mmHg[9][10][11][12] | |

| 161.87 °C (estimated) | at 760 mmHg[13] | |

| 158-160 °C (racemic mixture) | at 760 mmHg[6][8] | |

| 175 °C | ||

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.055 g/mL | at 25 °C[3] |

| 1.071 g/mL | at 25 °C[7][9][10][11][12] | |

| 1.056-1.060 g/mL | at 25 °C[13] | |

| Refractive Index | 1.422 | at 20 °C[3] |

| 1.421 | at 20 °C[10] | |

| 1.420-1.423 | at 20 °C[13] | |

| Flash Point | 71.67 °C (161.00 °F) | Closed cup[13] |

| 73 °C (163.4 °F) | Closed cup[3][10] | |

| Solubility | Miscible with alcohol. Immiscible or practically insoluble in water.[3][8][12][14] | |

| Optical Rotation | [α]20/D +19.8° | neat[10] |

Note on Water Solubility: There are conflicting reports regarding the water solubility of this compound. While most sources describe it as immiscible or practically insoluble in water, one source provides a high estimated value of 4.728e+005 mg/L.[13] For practical lab applications, it is advisable to consider it as poorly soluble in water.

Safety Data

It is imperative to handle this compound with appropriate safety precautions. The following table summarizes its known hazards based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Category | GHS Pictogram | Hazard Statement |

| Flammable Liquids | H227: Combustible liquid[5][14] | |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5][14][15] | |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[5][14][15] |

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

-

P370 + P378: In case of fire: Use appropriate media to extinguish.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like this compound.

Boiling Point Determination (Micro-scale)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube or melting point apparatus with a heating block

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil (for Thiele tube)

Procedure:

-

Add approximately 0.5-1 mL of this compound to the small test tube.

-

Place the capillary tube, with the open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

If using a Thiele tube, fill it with mineral oil to the level of the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube or the heating block of a melting point apparatus.

-

Heat the apparatus gently. A continuous and rapid stream of bubbles should emerge from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Density Determination

Apparatus:

-

Graduated cylinder (e.g., 10 mL)

-

Analytical balance

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.

-

Carefully add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume.

-

Measure and record the mass of the graduated cylinder containing the sample.

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

-

Calculate the density using the formula: Density = Mass / Volume.

Refractive Index Determination

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.

-

Using a clean dropper, place a few drops of this compound onto the lower prism of the refractometer.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid sample such as this compound.

Caption: Logical workflow for determining physical properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. (S)-Methyl 3-hydroxybutanoate_TargetMol [targetmol.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. homesciencetools.com [homesciencetools.com]

- 5. Methyl (S)-(+)-3-Hydroxybutyrate | 53562-86-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. scribd.com [scribd.com]

- 8. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Methyl (3S)-3-hydroxybutanoate | CAS#:53562-86-0 | Chemsrc [chemsrc.com]

- 12. This compound [chembk.com]

- 13. methyl (S)-3-hydroxybutyrate, 53562-86-0 [thegoodscentscompany.com]

- 14. Methyl (S)-(+)-3-hydroxybutyrate, 98% | Fisher Scientific [fishersci.ca]

- 15. Methyl 3-hydroxybutyrate, (S)- | C5H10O3 | CID 6950307 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-Methyl 3-hydroxybutanoate: A Chiral Synthon for Research and Development

(S)-Methyl 3-hydroxybutanoate is a versatile and highly valuable chiral building block extensively utilized in chemical research, particularly in the stereoselective synthesis of complex organic molecules such as pharmaceuticals and natural products.[1][2] Its utility stems from the presence of a stereocenter at the C3 position and two distinct functional groups—a secondary alcohol and a methyl ester—that allow for a wide range of chemical transformations. This technical guide provides an in-depth overview of its synthesis and application in research, complete with experimental protocols, quantitative data, and workflow diagrams for researchers, scientists, and drug development professionals.

Enantioselective Synthesis of this compound

The most common and cost-effective method for producing enantiomerically enriched this compound is through the asymmetric reduction of the prochiral ketone of methyl acetoacetate. Biocatalytic methods, particularly using baker's yeast (Saccharomyces cerevisiae), are widely employed due to their high stereoselectivity, mild reaction conditions, and operational simplicity.[2][3]

Experimental Protocol: Yeast Reduction of Methyl Acetoacetate

This protocol is adapted from established procedures for the synthesis of the analogous ethyl ester.[2][3]

-

Yeast Suspension Preparation: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.[3]

-

Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.[3]

-

Substrate Addition (Part 1): Add 20.0 g of methyl acetoacetate to the fermenting suspension and continue stirring for 24 hours at room temperature.[3]

-

Substrate Addition (Part 2): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g of methyl acetoacetate.[3]

-

Reaction Completion: Continue stirring for an additional 50–60 hours at room temperature. Monitor the reaction progress by gas chromatography.[3]

-

Work-up: Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filter cake with 200 mL of water.[3]

-

Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.[3]

-

Purification: Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting residue is then purified by fractional distillation under reduced pressure.[2][3]

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | Methyl Acetoacetate | [2] |

| Reagents | Baker's Yeast, Sucrose | [3] |

| Product | This compound | [2] |

| Yield | 59-76% (for the ethyl ester) | [2][3] |

| Enantiomeric Excess (ee) | ~85% (for the ethyl ester) | [2][3] |

| Boiling Point | 71–73°C at 12 mmHg (for the ethyl ester) | [2] |

Note: The enantiomeric excess can be further enhanced to >99% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis.[2]

Experimental Workflow: Yeast Reduction

Caption: Workflow for the synthesis of this compound.

Application in Pharmaceutical Synthesis: A Carbapenem Precursor

This compound and its ethyl ester analogue are crucial starting materials for the synthesis of β-lactam antibiotics, particularly carbapenems.[4][5] A key intermediate in the synthesis of many carbapenems, including PS-5 and ertapenem, is (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one.[6][7][8] The synthesis of this intermediate highlights the utility of (S)-ethyl 3-hydroxybutanoate as a chiral precursor.

Experimental Protocol: Synthesis of a Key Carbapenem Intermediate

The following is a representative multi-step synthesis starting from (S)-ethyl 3-hydroxybutanoate.

-

Protection of the Hydroxyl Group: The secondary alcohol of (S)-ethyl 3-hydroxybutanoate is protected as a silyl ether, typically using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF, to yield (S)-ethyl 3-(tert-butyldimethylsilyloxy)butanoate.[9] This protection is necessary to prevent unwanted side reactions in subsequent steps.

-

Amide Formation: The silyl-protected ester is then converted to the corresponding N-substituted amide. This can be achieved by reaction with an appropriate amine under suitable conditions.

-

Cyclization to β-Lactam: The crucial four-membered β-lactam ring is formed via an intramolecular cyclization reaction. This step establishes the core structure of the antibiotic precursor.

-

Functional Group Manipulation: The side chain at the C4 position of the β-lactam is modified to introduce an acetoxy group, yielding (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one.[6][8] This intermediate is then carried forward in the synthesis of the final carbapenem antibiotic.[5]

Quantitative Data for Synthesis of Carbapenem Intermediate

| Step | Starting Material | Key Reagents | Product | Yield | Reference |

| 1 | (S)-Ethyl 3-hydroxybutanoate | TBSCl, Imidazole, DMF | (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate | High | [9] |

| 2-4 | Protected Ester | Various | (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | Varies | [5][6] |

Synthetic Pathway to a Carbapenem Intermediate

Caption: Synthetic route to a key carbapenem antibiotic precursor.

Other Research Applications

Beyond its role in antibiotic synthesis, this compound is a precursor for a variety of other biologically active molecules:

-

Pheromones: It is used in the synthesis of insect pheromones such as (S)-(+)-Sulcatol and eldanolide.[2][10][11]

-

Natural Products: It serves as a building block for various other natural products, including (R,R)-Pyrenophorin and Colletodiol.[1]

-

Pharmaceutical Intermediates: It is a starting material for (-)-methyl elenolate, another valuable synthetic intermediate.[12]

-

Metabolic Research: The parent acid, (S)-3-hydroxybutanoic acid, is a ketone body, and the methyl ester can be used in studies related to metabolism.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis. Its ready availability through efficient biocatalytic production methods, combined with its versatile functionality, makes it an indispensable tool for researchers in the pharmaceutical industry and academia. The ability to stereoselectively introduce a hydroxylated carbon center allows for the construction of complex and biologically important molecules, driving forward the development of new therapeutics and the synthesis of intricate natural products.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Preparation of (S)-( + )-Ethyl 3-Hydroxybutanoate - Chempedia - LookChem [lookchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one CAS#: 76855-69-1 [m.chemicalbook.com]

- 7. (3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | 76855-69-1 [chemicalbook.com]

- 8. Cas 76855-69-1,(3S,4R)-4-Acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | lookchem [lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Pherobase Synthesis - trans-eldanolide | C10H16O2 [pherobase.com]

- 11. Trans-eldanolide | C10H16O2 | CID 11008321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Methyl (S)-(+)-3-hydroxybutyrate, 98% | Fisher Scientific [fishersci.ca]

(S)-Methyl 3-hydroxybutanoate CAS number and molecular formula

An In-depth Technical Guide to (S)-Methyl 3-hydroxybutanoate for Researchers and Drug Development Professionals

Introduction

This compound, a chiral ester, is a pivotal building block in modern asymmetric synthesis. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a versatile precursor for a variety of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, key synthetic methodologies, and significant applications in drug development.

Chemical Identity and Properties

This compound is the (S)-enantiomer of methyl 3-hydroxybutyrate. Its chemical structure consists of a four-carbon chain with a hydroxyl group at the C3 position and a methyl ester at the C1 position. The stereochemistry at the C3 position is crucial for its application as a chiral synthon.

CAS Number: 53562-86-0[1] Molecular Formula: C5H10O3[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 118.13 g/mol [2] |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.071 g/cm³ |

| Boiling Point | 158-160 °C at 760 mmHg |

| Refractive Index | ~1.417-1.425 |

Table 2: Spectroscopic Data

| Spectrum | Data |

| ¹H NMR | δ (ppm): ~4.21 (m, 1H), 3.71 (s, 3H), 2.49 (dd, 1H), 2.43 (dd, 1H), 1.23 (d, 3H)[3] |

| ¹³C NMR | δ (ppm): ~172.9, 64.2, 51.6, 42.7, 22.3 |

| IR (Neat) | ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1740 (C=O stretch), ~1170 (C-O stretch) |

| Mass Spec (EI) | m/z: 103, 87, 74, 59, 45, 43 |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use as a chiral building block. Two of the most effective and widely used methods are asymmetric hydrogenation of methyl acetoacetate and biocatalytic reduction.

Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters, such as methyl acetoacetate, is a powerful method for producing chiral β-hydroxy esters with high enantioselectivity. The use of Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes, pioneered by Noyori, is a hallmark of this approach. To obtain the (S)-enantiomer, the (S)-BINAP ligand is employed.[4]

The following protocol is adapted from the Organic Syntheses procedure for the (R)-enantiomer, by specifying the use of the (S)-BINAP ligand.[5]

-

Catalyst Preparation (in situ): A chiral Ru(II) catalyst is prepared from a suitable precursor, such as [RuCl₂(benzene)]₂, and (S)-BINAP. The components are typically heated in a solvent like toluene to form the active catalyst complex.

-

Hydrogenation: A pressure vessel (autoclave) is charged with methyl acetoacetate, the Ru-(S)-BINAP catalyst (substrate-to-catalyst ratios of >1000 are common), and a solvent such as methanol.[5]

-

The vessel is purged with argon and then pressurized with hydrogen gas (typically 4-100 atm).

-

The reaction is stirred at a controlled temperature (e.g., room temperature to 80 °C) until hydrogen uptake ceases.

-

Work-up: After releasing the pressure, the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation to yield this compound with high chemical purity and enantiomeric excess (>98% ee).

Biocatalytic Reduction

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. The reduction of methyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) or isolated ketoreductase enzymes is a well-established method.

-

Culture Preparation: A suspension of baker's yeast is prepared in lukewarm water, often with the addition of sucrose or glucose as an energy source for the yeast.

-

Substrate Addition: Methyl acetoacetate is added to the fermenting yeast suspension. The concentration of the substrate is kept low to avoid toxicity to the yeast and to favor high enantioselectivity.

-

Fermentation: The mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Isolation: The yeast cells are removed by filtration (often with the aid of a filter agent like Celite). The aqueous filtrate is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The product is then purified by distillation under reduced pressure. This method typically yields the (S)-enantiomer with good to excellent enantiomeric excess.

Applications in Drug Development and Natural Product Synthesis

This compound is a valuable C4 chiral building block for the synthesis of a wide range of complex molecules.[6] Its bifunctional nature (hydroxyl and ester groups) allows for a variety of chemical transformations, making it a versatile starting material.

-

HMG-CoA Reductase Inhibitors (Statins): The chiral β-hydroxy ester moiety is a key structural feature in many statin drugs, which are used to lower cholesterol. (S)-4-chloro-3-hydroxybutanoic acid methyl ester, a derivative readily synthesized from this compound, is a key chiral intermediate in the synthesis of several statins.[7]

-

Natural Product Synthesis: It serves as a starting material in the total synthesis of various natural products. For example, it has been used in the preparation of (-)-methyl elenolate, a compound of interest for its biological activities.[8]

-

Ketone Body Esters: It is used in the synthesis of ketone body esters, such as (S)-3-hydroxybutyryl-(S)-1,3-butanediol, which are being investigated for their potential applications in nutrition and for treating certain medical conditions.[9]

-

Other Pharmaceutical Intermediates: Its use extends to the synthesis of various other chiral intermediates for APIs in different therapeutic areas, including cardiovascular and anti-infective agents.

Conclusion

This compound is a cornerstone chiral building block for the modern synthetic chemist, particularly in the field of drug discovery and development. The availability of robust and highly enantioselective synthetic methods, such as asymmetric hydrogenation and biocatalysis, has made this synthon readily accessible. Its proven utility in the synthesis of complex pharmaceuticals underscores its importance and ensures its continued relevance in the development of new chemical entities. This guide has provided the core technical information required by researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-hydroxybutyrate, (S)- | C5H10O3 | CID 6950307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl (S)-(+)-3-hydroxybutyrate, 98% | Fisher Scientific [fishersci.ca]

- 9. WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds - Google Patents [patents.google.com]

Spectroscopic Analysis of (S)-Methyl 3-hydroxybutanoate: A Technical Overview

(S)-Methyl 3-hydroxybutanoate is a chiral ester with applications as a building block in the synthesis of pharmaceuticals and natural products.[1][2] Its chemical structure and purity are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth look at the spectroscopic data and the experimental protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[3][4]

Proton NMR spectroscopy of this compound reveals four distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound.

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (on C4) | 1.23 | d | 6.3 |

| -CH₂- | 2.43 - 2.49 | dd | 5.5, 6.8 |

| -OCH₃ | 3.71 | s | |

| -CH(OH)- | 4.21 | m | |

| -OH | 3.25 | s (broad) |

Data sourced from various spectral databases.[5][6]

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

| Assignment | Chemical Shift (ppm) |

| -CH₃ (on C4) | 22.5 |

| -CH₂- | 44.9 |

| -OCH₃ | 51.6 |

| -CH(OH)- | 64.3 |

| -C=O | 172.8 |

Data sourced from spectral databases.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound, typically run as a neat liquid, displays characteristic absorption bands.[8]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 (broad) | O-H | Stretching |

| ~2970 | C-H (sp³) | Stretching |

| ~1735 | C=O (ester) | Stretching |

| ~1180 | C-O (ester) | Stretching |

Characteristic absorption ranges for functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[9] For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method of analysis.[10][11] The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Possible Fragment |

| 43 | High | [CH₃CO]⁺ |

| 45 | High | [COOH]⁺ |

| 74 | Moderate | [CH₃OC(O)CH₂]⁺ |

| 103 | Low | [M-CH₃]⁺ |

| 118 | Low | [M]⁺ (Molecular Ion) |

Data interpretation based on typical fragmentation patterns and spectral databases.[8]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4][12]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

-

Data Acquisition : A series of radio-frequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.[4] For quantitative results, a sufficient relaxation delay (at least 5 times the T1 value) between scans is necessary.[13]

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : As this compound is a liquid, it can be analyzed directly as a thin film.[14] Place one to two drops of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[15]

-

Cell Assembly : Carefully place a second salt plate on top of the first, creating a thin liquid film between them.[14][15]

-

Data Acquisition : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[7] Record the spectrum, typically in the range of 4000-600 cm⁻¹.

-

Cleaning : After analysis, the salt plates should be thoroughly cleaned with a dry solvent like acetone and returned to a desiccator to prevent damage from moisture.[14][15]

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Injection : Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Mass Analysis : As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment. The resulting ions are then separated by the mass analyzer according to their mass-to-charge ratio, and a detector records their abundance.[9]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (S)-Methyl 3-hydroxybutanoate_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 13C NMR [m.chemicalbook.com]

- 6. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR spectrum [chemicalbook.com]

- 7. ursinus.edu [ursinus.edu]

- 8. Methyl 3-hydroxybutyrate, (S)- | C5H10O3 | CID 6950307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butanoic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. webassign.net [webassign.net]

The Biological Significance of (S)-Methyl 3-hydroxybutanoate: A Technical Guide for Researchers and Drug Development Professionals

December 2025

Abstract

(S)-Methyl 3-hydroxybutanoate, a chiral molecule primarily recognized as a versatile building block in the synthesis of pharmaceuticals and as a flavoring agent, holds understated biological significance.[1][2][3] This technical guide provides an in-depth exploration of its core biological relevance, which is intrinsically linked to its metabolic conversion to 3-hydroxybutyrate (3-HB), a key ketone body. This document consolidates current understanding of its metabolism, the profound physiological and cellular effects of its bioactive form, and the experimental methodologies employed to elucidate these functions. While research directly on the (S)-enantiomer of the methyl ester is limited, this guide extrapolates from studies on related compounds and the extensively documented roles of 3-HB to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

This compound is the methyl ester of the (S)-enantiomer of 3-hydroxybutyric acid. While the (R)-enantiomer of 3-hydroxybutyrate is the naturally occurring ketone body in mammals, the metabolic fate and biological implications of the (S)-form are of increasing interest.[4] The esterification of 3-hydroxybutyric acid to its methyl form is a key chemical modification that enhances its lipophilicity, which is thought to improve its bioavailability and ability to cross cellular membranes, including the blood-brain barrier.[5] This guide will dissect the journey of this compound from its administration to its ultimate effects on cellular and systemic physiology.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its application in research and development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [6][7] |

| Molecular Weight | 118.13 g/mol | [6][7] |

| CAS Number | 53562-86-0 | [7] |

| Appearance | Colorless liquid | [8] |

| Density | ~1.071 g/mL at 25°C | [3] |

| Boiling Point | 63°C at 10 mmHg | [3] |

| Solubility | Miscible with alcohol; Immiscible with water | [3] |

| Synonyms | Methyl (S)-(+)-3-hydroxybutyrate, (S)-3-Hydroxybutanoic acid methyl ester | [7] |

Metabolism of this compound

The biological activity of this compound is predicated on its in vivo hydrolysis to (S)-3-hydroxybutyrate and methanol. This biotransformation is a critical step for its entry into metabolic and signaling pathways.

Enzymatic Hydrolysis

The hydrolysis of the ester bond in this compound is likely catalyzed by a broad class of enzymes known as carboxylesterases (EC 3.1.1.1).[9][10][11] These enzymes are abundant in the liver and other tissues and are responsible for the metabolism of a wide range of xenobiotic and endogenous esters.[11] While the specific kinetics of this compound hydrolysis by human carboxylesterases have not been detailed, the broad substrate specificity of these enzymes suggests efficient conversion.[10][12]

Enantioselective Metabolism of 3-Hydroxybutyrate

Following hydrolysis, (S)-3-hydroxybutyrate enters a metabolic pathway distinct from its naturally occurring (R)-enantiomer. Studies using perfused rat liver have shown that (S)-3-hydroxybutyrate can be metabolized.[13] The primary route involves mitochondrial activation, where it is converted into the physiological ketone bodies, (R)-3-hydroxybutyrate and acetoacetate, as well as being oxidized to CO₂ or incorporated into lipids.[13] This metabolic crossover underscores the potential of the (S)-enantiomer to influence the pool of endogenous ketone bodies.

The following diagram illustrates the proposed metabolic fate of this compound.

Biological Significance of the Metabolite, 3-Hydroxybutyrate

The primary biological significance of this compound stems from the diverse roles of its metabolic product, 3-hydroxybutyrate (3-HB). 3-HB is not merely a metabolite but also a potent signaling molecule with wide-ranging effects on cellular function and physiology.[1][4]

Neuroprotection and Neurological Effects

A growing body of evidence highlights the neuroprotective properties of 3-HB and its ester precursors.

-

Alternative Cerebral Energy Source: During periods of low glucose availability, 3-HB can be utilized by neurons as an alternative energy substrate, thereby maintaining cellular ATP levels and neuronal function.[1]

-

Mitochondrial Protection: Studies using methyl 3-hydroxybutyrate (chirality unspecified) in a mouse model of Alzheimer's disease have demonstrated its ability to protect mitochondria.[5] This includes rescuing the activities of mitochondrial respiratory chain complexes, reducing the generation of reactive oxygen species (ROS), and stabilizing the mitochondrial membrane potential.[5]

-

Reduction of Aβ Deposition: In the same Alzheimer's model, administration of methyl 3-hydroxybutyrate was associated with reduced amyloid-β deposition in the brain and improved performance in the Morris water maze, indicating enhanced spatial learning and memory.[5]

-

Induction of Brain-Derived Neurotrophic Factor (BDNF): 3-HB has been shown to induce the expression of BDNF in cerebral cortical neurons. This effect is mediated by an increase in mitochondrial respiration, leading to the activation of the NF-κB signaling pathway.[14][15] BDNF is crucial for synaptic plasticity and neuronal resilience.

The proposed neuroprotective signaling pathway of 3-HB is depicted below.

Epigenetic Regulation and Signaling

3-HB functions as a key signaling molecule through various mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: 3-HB is a known inhibitor of class I and IIa HDACs.[4] By inhibiting HDACs, 3-HB can increase histone acetylation, leading to a more open chromatin structure and altered gene expression. This has been linked to the upregulation of genes involved in oxidative stress resistance, such as those regulated by the FOXO3A transcription factor.[4]

-

Receptor-Mediated Signaling: 3-HB is an endogenous ligand for the G-protein coupled receptors HCAR2 (GPR109A) and FFAR3.[4] Activation of these receptors can modulate inflammation and lipolysis. For instance, activation of HCAR2 on adipocytes reduces the release of free fatty acids, thereby creating a negative feedback loop on ketogenesis.[1]

-

Calcium Signaling: While direct evidence for (S)-3-HB is lacking, the related molecule γ-hydroxybutyrate (GHB) has been shown to modulate calcium channels.[16] Furthermore, a study on the (D)-enantiomer of methyl 3-hydroxybutyrate demonstrated an increase in cytosolic Ca²⁺ concentration in glial cells, which was linked to an anti-apoptotic effect. This suggests that 3-HB and its esters may play a role in intracellular calcium homeostasis.

The following diagram illustrates the key signaling roles of 3-HB.

References

- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | MDPI [mdpi.com]

- 2. Enantiomer‐specific pharmacokinetics of D,L‐3‐hydroxybutyrate: Implications for the treatment of multiple acyl‐CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Hydroxybutyrate methyl ester as a potential drug against Alzheimer's disease via mitochondria protection mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-hydroxybutyrate | C5H10O3 | CID 15146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-hydroxybutyrate, (S)- | C5H10O3 | CID 6950307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Carboxylic ester hydrolases: Classification and database derived from their primary, secondary, and tertiary structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enzyme-database.org [enzyme-database.org]

- 11. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 12. EC 3.1.1.1 [iubmb.qmul.ac.uk]

- 13. Metabolism of S-3-hydroxybutyrate in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxybutyrate regulates energy metabolism and induces BDNF expression in cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium and cAMP signaling induced by gamma-hydroxybutyrate receptor(s) stimulation in NCB-20 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (S)-Methyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Methyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and natural products.[1][2] Its utility stems from the stereospecific placement of the hydroxyl and methyl groups, which allows for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound, focusing on two primary methodologies: enzymatic reduction and asymmetric hydrogenation. Quantitative data is summarized for clear comparison, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-differing pharmacological activities of stereoisomers. This compound is a key chiral intermediate used in the synthesis of various bioactive molecules. Several strategies have been developed for its enantioselective synthesis, with enzymatic reductions and asymmetric hydrogenations being among the most efficient and widely adopted methods. These approaches offer high enantioselectivity and yield, starting from the readily available prochiral substrate, methyl acetoacetate.

Synthetic Methodologies

Two principal routes for the enantioselective synthesis of this compound are detailed below:

-

Enzymatic Reduction: This biochemical approach utilizes enzymes, often from whole-cell systems like baker's yeast (Saccharomyces cerevisiae), to reduce the ketone functionality of methyl acetoacetate with high stereoselectivity.

-

Asymmetric Hydrogenation: This chemocatalytic method employs chiral transition metal complexes, such as Ruthenium-BINAP catalysts, to achieve the enantioselective hydrogenation of the β-keto ester.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different synthetic approaches to (S)-Ethyl/Methyl 3-hydroxybutanoate, allowing for a direct comparison of their efficacy.

| Method | Substrate | Catalyst/Enzyme | Enantiomeric Excess (e.e.) | Yield | Reference |

| Enzymatic Reduction | Ethyl acetoacetate | Baker's Yeast | 85% | 59-76% | [3][4] |

| Enzymatic Reduction (Optimized) | Ethyl acetoacetate | "Starved" Baker's Yeast | 94% | 70% | [3][4] |

| Asymmetric Hydrogenation | Methyl acetoacetate | Raney Nickel (tartaric acid modified) | 83-88% | - | [3] |

| Asymmetric Hydrogenation | Methyl acetoacetate | Ru-BINAP Complex | >99% | 92-96% | [5] |

| Biocatalytic Reduction | 4-chloro-3-oxobutanoic acid methyl ester | Geotrichum candidum SC 5469 | 96% | 95% | [6] |

Experimental Protocols

Method 1: Enzymatic Reduction using Baker's Yeast

This protocol is adapted from a procedure published in Organic Syntheses and describes the reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate.[3][4] A similar procedure can be adapted for methyl acetoacetate.

Materials:

-

Tap water

-

Sucrose

-

Baker's yeast

-

Ethyl acetoacetate (freshly distilled)

-

Celite

-

Sodium chloride

-

Ethyl ether

-

Magnesium sulfate

Procedure:

-

In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

-

Stir the mixture for 1 hour at approximately 30°C.

-

Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate.

-

Stir the fermenting suspension for 24 hours at room temperature.

-

Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

-

One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Continue stirring for 50-60 hours at room temperature. Monitor the reaction for completion by gas chromatography.[3][4]

-

Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

-

Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

-

Extract the aqueous layer with five 500-mL portions of ethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Fractionally distill the residue under reduced pressure (12 mm) to collect the fraction boiling at 71-73°C, yielding (S)-(+)-ethyl 3-hydroxybutanoate.[3][4]

Method 2: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol is based on a procedure for the asymmetric hydrogenation of methyl acetoacetate to (R)-methyl 3-hydroxybutanoate using a Ru-BINAP catalyst.[5] The synthesis of the (S)-enantiomer can be achieved by using the (S)-BINAP ligand.

Materials:

-

(R)-BINAP-Ru(II) complex (or the corresponding (S)-complex for the (S)-product)

-

Methyl acetoacetate

-

Methanol

-

Autoclave

Procedure:

-

Charge a dry 200-mL Schlenk tube with methyl acetoacetate (50.0 g, 0.431 mol) and methanol (50 mL) via syringes.

-

Prepare the (R)-BINAP-Ru(II) catalyst as described in the literature.[5]

-

Transfer the reaction mixture to a 60 mL autoclave.

-

Conduct the hydrogenation under 4 MPa of hydrogen pressure at 60°C for 20 hours.[7]

-

After releasing the hydrogen, remove the methanol under reduced pressure.

-

Extract the product with ether.

-

The crude product can be purified by distillation to yield (R)-(-)-methyl 3-hydroxybutanoate with a boiling point of 40°C at 2 mm pressure.[5]

Visualizations

Reaction Pathway for Enantioselective Synthesis

Caption: General reaction pathways for the synthesis of (S)- and (R)-Methyl 3-hydroxybutanoate.

Experimental Workflow for Enzymatic Reduction

Caption: A simplified workflow for the enzymatic reduction of methyl acetoacetate using baker's yeast.

Logical Relationship of Asymmetric Hydrogenation

Caption: Logical flow diagram illustrating the key components of asymmetric hydrogenation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S)-Methyl 3-hydroxybutanoate_TargetMol [targetmol.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

Application Note: Asymmetric Hydrogenation of Methyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the asymmetric hydrogenation of methyl acetoacetate to produce optically active methyl (R)-3-hydroxybutanoate, a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] The protocol focuses on two highly effective and widely used catalyst systems: modified Raney Nickel and Ruthenium-BINAP complexes. This document includes comprehensive experimental procedures, tabulated data for easy comparison of catalyst performance, and a visual representation of the experimental workflow.

Introduction

The enantioselective reduction of β-keto esters is a critical transformation in organic synthesis, providing access to chiral β-hydroxy esters. Methyl (R)-3-hydroxybutanoate, the product of asymmetric hydrogenation of methyl acetoacetate, is a key intermediate for the synthesis of numerous complex molecules, including pharmaceuticals and fine chemicals. This note details the protocols for two robust catalytic systems that achieve high enantioselectivity and conversion rates.

Catalyst Systems and Performance

The choice of catalyst is paramount in achieving high enantiomeric excess (e.e.) and conversion. Two prominent systems are detailed below:

-

(R,R)-Tartaric Acid-Modified Raney Nickel (TA-MRNi): A heterogeneous catalyst known for its cost-effectiveness and ease of separation.[2][3]

-

Ruthenium-(R)-BINAP Complex: A homogeneous catalyst renowned for its high efficiency and enantioselectivity under various conditions.[4][5]

Data Presentation

The following tables summarize the quantitative data obtained from various studies on the asymmetric hydrogenation of methyl acetoacetate using these catalyst systems.

Table 1: Performance of Tartaric Acid-Modified Raney Nickel (TA-MRNi) Catalysts

| Catalyst Modifier | H₂ Pressure (MPa) | Temperature (°C) | Solvent | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |

| (R,R)-Tartaric Acid-NaBr | 10 | 60 | Methyl Propionate/Toluene | 86 | - | [2][3] |

| (R,R)-Tartaric Acid-NaBr | 9 | 60 | - | 88-91 | - | [2] |

| (R,R)-Tartaric Acid-NaBr | 0.42 | 60 | - | 92 | - | [2][3] |

| (R,R)-Tartaric Acid | - | - | - | 83-88 | - | [6] |

Table 2: Performance of Ruthenium-BINAP Catalysts

| Catalyst Precursor | Chiral Ligand | H₂ Pressure (atm) | Temperature (°C) | Solvent | Enantiomeric Excess (e.e.) (%) | Conversion (%) | Reference |

| [RuCl₂(benzene)]₂ | (R)-BINAP | 100 | 25 | Methanol | 99 (R) | >99 | [5] |

| Ru/PMO-BINAP | - | - | - | - | 93.5 | 100 | [7] |

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using (R,R)-Tartaric Acid-Modified Raney Nickel

This protocol is adapted from studies demonstrating high enantioselectivity at both high and low hydrogen pressures.[2][3]

Materials:

-

Raney Nickel (slurry in water)

-

(R,R)-Tartaric acid

-

Sodium bromide (NaBr)

-

Deionized water

-

Methyl acetoacetate

-

Solvent (e.g., Tetrahydrofuran (THF))

-

Hydrogen gas

-

Autoclave or high-pressure hydrogenation vessel

Catalyst Preparation (Modification of Raney Nickel):

-

Wash a commercial Raney Nickel slurry with deionized water until the pH of the washing water is neutral.

-

Prepare a 1% (w/v) aqueous solution of (R,R)-tartaric acid.

-

Immerse the washed Raney Nickel in the tartaric acid solution.

-

Adjust the pH of the mixture to a specific value (e.g., 3.2) with an appropriate acid or base, as pH is a critical parameter for enantioselectivity.

-

Add sodium bromide to the mixture (e.g., at a concentration of 0.1 g/L).

-

Stir the suspension at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour).

-

Decant the modifying solution and wash the modified catalyst with deionized water, followed by the reaction solvent (e.g., THF).

Hydrogenation Procedure:

-

In a high-pressure autoclave, place the modified Raney Nickel catalyst.

-

Add the solvent (THF) and methyl acetoacetate.

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.42 MPa for low-pressure or 10 MPa for high-pressure conditions).[2][3]

-

Heat the reaction mixture to the desired temperature (e.g., 60°C) with vigorous stirring.[2]

-

Monitor the reaction progress by measuring hydrogen uptake.

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Filter the catalyst from the reaction mixture.

-

Analyze the product for conversion and enantiomeric excess using gas chromatography (GC) with a chiral column.

Protocol 2: Asymmetric Hydrogenation using in situ Generated Ru-(R)-BINAP Catalyst

This protocol is based on the highly efficient method developed by Noyori and colleagues.[5]

Materials:

-

[Dichloro(benzene)ruthenium(II)]₂ dimer ([RuCl₂(benzene)]₂)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

-

Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF) or Ethanol)

-

Methyl acetoacetate

-

High-pressure hydrogenation vessel (autoclave)

-

Standard Schlenk line and inert gas (Argon or Nitrogen)

Catalyst Precursor Preparation (in situ):

-

Under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ and (R)-BINAP to a Schlenk flask.

-

Add anhydrous, degassed DMF or ethanol.

-

Stir the mixture at room temperature for a short period to allow for the formation of the active catalyst complex.

Hydrogenation Procedure:

-

Transfer the freshly prepared catalyst solution to a high-pressure autoclave containing methyl acetoacetate dissolved in the reaction solvent (e.g., Methanol).

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen to 100 atm.[5]

-

Maintain the reaction temperature at 25°C with constant stirring.[5]

-

Monitor the reaction until hydrogen uptake ceases.

-

After completion, cool the vessel, vent the hydrogen, and remove the solvent under reduced pressure.

-

Determine the conversion and enantiomeric excess of the resulting methyl (R)-3-hydroxybutanoate by chiral GC analysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the asymmetric hydrogenation process.

Caption: General workflow for asymmetric hydrogenation.

Conclusion

The asymmetric hydrogenation of methyl acetoacetate is a well-established and highly efficient method for producing enantiomerically enriched methyl 3-hydroxybutanoate. Both the modified Raney Nickel and Ruthenium-BINAP catalyst systems offer excellent performance, with the choice of catalyst often depending on factors such as cost, desired enantiopurity, and sensitivity to air and moisture. The protocols provided in this application note serve as a detailed guide for researchers to successfully perform this important chemical transformation.

References

- 1. Methyl (R)-(-)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. shokubai.org [shokubai.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-Methyl 3-hydroxybutanoate using Yeast

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of (S)-Methyl 3-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The protocols focus on the use of whole-cell yeast biocatalysts for the asymmetric reduction of methyl acetoacetate.

Introduction

This compound is a key chiral intermediate used in the synthesis of various pharmaceuticals, including antibiotics, pheromones, and drugs.[1] Traditional chemical synthesis of this compound often requires harsh reaction conditions and expensive chiral catalysts. Biocatalysis using whole-cell microorganisms, such as yeast, offers a green and cost-effective alternative, providing high enantioselectivity under mild conditions.[2][3] Baker's yeast (Saccharomyces cerevisiae) is a commonly used, inexpensive, and readily available biocatalyst for this transformation.[4][5] This process relies on the enzymatic reduction of the prochiral ketone, methyl acetoacetate, to the corresponding (S)-alcohol.

Metabolic Pathway for (S)-3-Hydroxybutyrate Production

In engineered Saccharomyces cerevisiae, the biosynthesis of (S)-3-hydroxybutyrate from the central metabolite acetyl-CoA involves a three-step enzymatic pathway. This pathway can be metabolically engineered into the yeast to enhance production.[1][6]

Caption: Metabolic pathway for the biosynthesis of (S)-3-hydroxybutyrate in engineered yeast.

Data Presentation: Comparison of Yeast-Mediated Reduction Conditions

The following table summarizes various reaction conditions and outcomes for the biocatalytic reduction of β-keto esters using different yeast strains. This data is compiled from multiple studies to provide a comparative overview.

| Yeast Strain | Substrate | Co-substrate/ Additive | Temp. (°C) | pH | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Lodderomyces elongisporus | Phenylacetone | 2-Propanol | 30 | 7.5 | 24 | >99 | >99 (S) | [4] |

| Pichia carsonii | Phenylacetone | 2-Propanol | 30 | 7.5 | 24 | 92 | >99 (S) | [4] |

| Candida norvegica | Phenylacetone | 2-Propanol | 30 | 7.5 | 24 | 65 | >99 (S) | [4] |

| Debaryomyces fabryi | Phenylacetone | 2-Propanol | 30 | 7.5 | 24 | 20 | >99 (S) | [4] |

| Baker's Yeast (S. cerevisiae) | Methyl acetoacetate | Sucrose | 37 | Not Specified | 48 | High | >99 (S) | [7] |

| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | Glucose | Room Temp. | Not Specified | 24 | High | 95 (S) | [3] |

| Baker's Yeast (S. cerevisiae) | Ethyl 4-chloro-3-oxobutanoate | Allyl alcohol | 30 | Not Specified | 1-2 | 100 | 90-97 (S) | [8] |

Experimental Protocols

This section provides detailed protocols for the cultivation of yeast, the biocatalytic reduction of methyl acetoacetate, and the subsequent product isolation and analysis.

Protocol 1: Cultivation of Baker's Yeast (Saccharomyces cerevisiae)

This protocol describes the activation and growth of commercially available baker's yeast for use as a whole-cell biocatalyst.

Materials:

-

Dry Baker's Yeast

-

Sucrose

-

Tap water

-

Erlenmeyer flask (4-5 times the volume of the culture)

-

Shaking incubator

Procedure:

-

In a sterile Erlenmeyer flask, dissolve 300 g of sucrose in 1.6 L of tap water.[9]

-

Add 200 g of baker's yeast to the sucrose solution with stirring.[9]

-

Incubate the flask at approximately 30°C with gentle shaking for 1 hour to activate the yeast.[9] The onset of fermentation is indicated by the formation of gas bubbles.[10]

Protocol 2: Biocatalytic Reduction of Methyl Acetoacetate

This protocol details the asymmetric reduction of methyl acetoacetate to this compound using the activated yeast culture.

Materials:

-

Activated yeast suspension (from Protocol 1)

-

Methyl acetoacetate

-

Erlenmeyer flask

-

Stirrer

Procedure:

-

To the activated yeast suspension from Protocol 1, add 20.0 g (0.154 mol) of methyl acetoacetate.[9]

-

Stir the fermenting suspension at room temperature (around 25-30°C) for at least 48 hours.[11] The reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

-

For anaerobic conditions, which can improve enantioselectivity, the flask can be sealed and equipped with a tube leading to a beaker of water to monitor CO2 evolution.[12]

Protocol 3: Isolation and Purification of this compound

This protocol describes the steps for extracting and purifying the product from the reaction mixture.

Materials:

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a filter pad by suspending 10 g of filter aid in 50 mL of water and filtering it through a Büchner funnel. Do not let the pad dry out.[11]

-

Add another 10 g of filter aid to the yeast reaction mixture and pour the entire slurry onto the prepared filter pad.[11]

-

Apply suction to filter the mixture. Wash the filter cake with 25 mL of water.[11]

-

Transfer the filtrate to a separatory funnel.

-

Extract the aqueous filtrate three times with 50 mL portions of dichloromethane or ethyl acetate.[4][11]

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[4][8]

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

-

The crude product can be further purified by distillation if necessary.

Protocol 4: Analysis of this compound

This protocol outlines the analytical methods for determining the conversion and enantiomeric excess of the product.

Methods:

-

Gas Chromatography (GC): Conversion can be determined by analyzing samples of the reaction mixture by GC, comparing the peak areas of the substrate (methyl acetoacetate) and the product (this compound).

-

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel® OD or Chiralpak® AD is suitable for separating the enantiomers of 3-hydroxybutanoate esters.[13]

-

Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol. For reversed-phase, a mixture of acetonitrile and water can be used.[13][14]

-

The ee is calculated from the peak areas of the (R) and (S) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] * 100.

-

Experimental Workflow and Logic

The overall process for the biocatalytic synthesis of this compound can be visualized as a sequential workflow.

Caption: Workflow for biocatalytic synthesis and analysis.

References

- 1. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ethz.ch [ethz.ch]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

- 12. juliethahn.com [juliethahn.com]

- 13. benchchem.com [benchchem.com]

- 14. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Depolymerization of Poly(3-hydroxybutyrate) (PHB) to Produce (R)-methyl 3-hydroxybutanoate

Introduction

Poly(3-hydroxybutyrate) (PHB) is a biodegradable polyester produced by various microorganisms. Its depolymerization offers a sustainable route to valuable chiral building blocks, such as (R)-methyl 3-hydroxybutanoate. This enantiomerically pure compound is a key intermediate in the synthesis of fine chemicals and pharmaceuticals. The primary method for this conversion is the acid-catalyzed methanolysis (transesterification) of PHB. This document provides detailed protocols and comparative data for this process.

Principle of the Method

The depolymerization of PHB to (R)-methyl 3-hydroxybutanoate is achieved through transesterification with methanol, typically in the presence of an acid catalyst. The ester linkages of the PHB polymer are cleaved by methanol, yielding the monomeric methyl ester. Common catalysts for this reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), p-toluenesulfonic acid (p-TSA), and various ionic liquids.[1][2] The reaction is typically performed at elevated temperatures to increase the reaction rate and yield.

Experimental Protocols

This section details two common protocols for the methanolysis of PHB.

Protocol 1: Sulfuric Acid Catalyzed Methanolysis

This protocol is a widely used method for the depolymerization of PHB.[3]

Materials:

-

Poly(3-hydroxybutyrate) (PHB)

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Chloroform (CHCl₃)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a methanolysis solution of 3% (v/v) concentrated H₂SO₄ in methanol.

-

To a round-bottom flask, add a known amount of dried PHB.

-

Add 3 mL of chloroform and 1.5 mL of the methanolysis solution for each sample.

-

Heat the mixture at 95-100°C for at least 6 hours with constant stirring under reflux.[3][4]

-

After cooling the reaction mixture to room temperature, add 1.5 mL of deionized water.

-

Shake the mixture vigorously, which will result in the formation of two layers. The lower layer contains chloroform and the hydrophobic (R)-methyl 3-hydroxybutanoate, while the upper layer contains water, methanol, and other hydrophilic components.[3][5]

-

Separate the lower chloroform layer using a separatory funnel.

-

The (R)-methyl 3-hydroxybutanoate can be further purified by removing the chloroform using a rotary evaporator.

Protocol 2: Ionic Liquid Catalyzed Methanolysis

This protocol utilizes an ionic liquid as a catalyst, which can offer advantages in terms of recyclability.[6]

Materials:

-

Poly(3-hydroxybutyrate) (PHB)

-

Methanol (CH₃OH), anhydrous

-

1-(3-sulfonic acid)-propyl-3-methylimidazole ferric chloride ([MIMPS]FeCl₄) or another suitable ionic liquid

-

Jacket-heated stirred reactor or similar high-pressure vessel

-

Filtration apparatus

Procedure:

-

In a jacket-heated stirred reactor, combine PHB, methanol, and the ionic liquid catalyst. A typical ratio is a molar ratio of 5:1 (methanol:PHB repeating unit) and a mass ratio of 0.03:1 (catalyst:PHB).[1][7]

-

Heat the reactor to 140°C and stir for 3 hours under autogenous pressure.[8]

-

After the reaction, cool the mixture to room temperature.

-

The product, (R)-methyl 3-hydroxybutanoate, can be separated from the catalyst and any unreacted PHB by filtration and subsequent distillation or extraction. The ionic liquid catalyst can often be recovered and reused.[6]

Data Presentation

The following tables summarize quantitative data from various studies on the depolymerization of PHB to (R)-methyl 3-hydroxybutanoate.

Table 1: Comparison of Different Catalytic Systems

| Catalyst | PHB:Methanol Ratio (molar) | Catalyst:PHB Ratio (mass) | Temperature (°C) | Time (h) | PHB Conversion (%) | Product Yield (%) | Reference |

| Ionic Liquid | 1:5 | 0.03:1 | 140 | 3 | >90 | 83.75 | [1][7] |

| [MIMPS]FeCl₄ | - | - | - | - | 98.5 | 87.4 | [6] |

| FeCl₃ | - | - | 140 | 3 | 91.1 | 88.3 | [9] |

| KHSO₄ | - | - | 140 | 3 | 35 | 41 | [8] |

| p-TSA | - | - | 151 | - | - | - | [1] |

Table 2: Effect of Reaction Conditions using an Ionic Liquid Catalyst

| Parameter | Condition 1 | Condition 2 | Condition 3 | PHB Conversion (%) | Product Yield (%) |

| Temperature | 120°C | 140°C | 160°C | - | - |

| Time | 1 h | 3 h | 5 h | - | - |

| Catalyst Loading | 1% | 3% | 5% | >90 | >83 |

Note: Specific quantitative data for varying conditions in a single study were not available in the provided search results. The table structure is provided for when such comparative data is available.

Visualizations

.dot

Caption: Experimental workflow for PHB depolymerization.

.dot

Caption: PHB depolymerization to (R)-methyl 3-hydroxybutanoate.

References

- 1. High-Pressure Depolymerization of Poly(lactic acid) (PLA) and Poly(3-hydroxybutyrate) (PHB) Using Bio-Based Solvents: A Way to Produce Alkyl Esters Which Can Be Modified to Polymerizable Monomers | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. High-Pressure Depolymerization of Poly(lactic acid) (PLA) and Poly(3-hydroxybutyrate) (PHB) Using Bio-Based Solvents: A Way to Produce Alkyl Esters Which Can Be Modified to Polymerizable Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. epub.jku.at [epub.jku.at]

- 9. researchgate.net [researchgate.net]

GC-MS analysis method for (S)-Methyl 3-hydroxybutanoate purity

An Application Note and Protocol for the GC-MS Analysis of (S)-Methyl 3-hydroxybutanoate Purity

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

This compound (CAS: 53562-86-0, Molecular Formula: C₅H₁₀O₃) is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products.[1] Its enantiomeric purity is a critical quality attribute that can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note describes a robust gas chromatography-mass spectrometry (GC-MS) method for the determination of the chemical and enantiomeric purity of this compound.

The method utilizes a chiral capillary column to achieve baseline separation of the (S)- and (R)-enantiomers. Mass spectrometry provides definitive identification and allows for the sensitive detection of potential impurities. This protocol is designed for use in quality control laboratories and by researchers involved in the synthesis and application of this chiral intermediate.

Principle of the Method

The sample is diluted in a suitable solvent and injected into a gas chromatograph equipped with a chiral stationary phase column. The enantiomers of methyl 3-hydroxybutanoate are separated based on their differential interactions with the chiral selector in the column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification, and the peak areas from the chromatogram are used to quantify the purity and the enantiomeric excess (e.e.).

Experimental Protocols

1. Materials and Reagents

-

This compound (sample for analysis)

-

(R)-Methyl 3-hydroxybutanoate (reference standard, for peak identification)

-

Racemic methyl 3-hydroxybutanoate (for system suitability and resolution determination)

-

Methyl acetoacetate (potential impurity standard)

-

Methanol, HPLC grade or equivalent (solvent)

-

Helium, ultra-high purity (carrier gas)

2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required. The following configuration was used for this application note:

| Component | Specification |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| Autosampler | Agilent 7693A or equivalent |

| Chiral GC Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm film thickness |

| Data System | MassHunter or equivalent chromatography data station |

3. Sample and Standard Preparation

-

Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1 mg/mL.

-

System Suitability Solution (Racemic Mixture): Prepare a 1 mg/mL solution of racemic methyl 3-hydroxybutanoate in methanol.

-